4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a piperazine ring, a morpholine ring, and a triazine ring. These structural motifs are commonly found in various pharmaceuticals and agrochemicals due to their ability to modulate biological activity and improve pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of diphenylmethyl chloride with piperazine to form the diphenylmethyl piperazine derivative.
Formation of the Triazine Ring: The next step involves the reaction of cyanuric chloride with the piperazine derivative to form the triazine ring.
Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with the triazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antipsychotic or antidepressant agent.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The piperazine and morpholine rings are known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The triazine ring may also contribute to the compound’s overall biological activity by interacting with enzymes or other proteins .
Comparison with Similar Compounds
Similar Compounds
4-(4-(Diphenylmethyl)piperazin-1-yl)-N-(2-methoxyethyl)-N-(1-methylpiperidin-4-yl)-4-oxobutanamide: Shares the diphenylmethyl piperazine motif but differs in the additional functional groups and overall structure.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring and a triazole ring, similar to the triazine ring in the target compound.
Uniqueness
The uniqueness of 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine lies in its combination of the piperazine, morpholine, and triazine rings, which may confer unique biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C25H31N7O |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C25H31N7O/c26-24-27-22(28-25(29-24)32-15-17-33-18-16-32)19-30-11-13-31(14-12-30)23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,23H,11-19H2,(H2,26,27,28,29) |
InChI Key |
GRMPEHTXHCLPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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